![molecular formula C8H5N3O2 B2777502 Pyrido[4,3-d]pyrimidine-5-carboxylic acid CAS No. 1490792-54-5](/img/structure/B2777502.png)
Pyrido[4,3-d]pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[4,3-d]pyrimidine-5-carboxylic acid is a derivative of pyrimidine, a class of organic compounds with a wide range of biological activities . Pyrimidine derivatives have been found to exhibit antiproliferative, antimicrobial, anti-inflammatory, hypotensive, and antihistaminic activities .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular weight of this compound is 175.15 .Chemical Reactions Analysis
The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves a cyclization process. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Physical And Chemical Properties Analysis
This compound is a white to off-white solid .Aplicaciones Científicas De Investigación
Synthesis Approaches
Pyridopyrimidines Preparation
The formation of pyrido[4,3-d]pyrimidines from pryano[4,3-d]pyrimidin-5-ones through the action of bromine in acetic acid on 4-styrylpyrimidine-5-carboxylic acids is a notable synthetic pathway. This process yields pyrido[4,3-d]pyrimidin-5(6H)-ones upon treatment with amines, demonstrating nucleophilic replacement reactions of some 5-substituted pyrido[4,3-d]pyrimidines (Ismail & Wibberley, 1968).
Hetero-Diels–Alder Reaction
A copper(I)-catalyst-free approach for synthesizing chromene-fused pyrido[3,2-d]pyrimidines via a Lewis acid-catalyzed aza-Diels-Alder reaction has been reported. This single-step operation yields bioactive polycyclic heterocycles from readily available starting materials (Majumdar, Ponra, & Ganai, 2010).
Biomedical Applications
Biomedical Applications of Pyrido[2,3-d]pyrimidin-7(8H)-ones
These compounds are explored for their potential as ligands for various receptors in the body, hinting at a wide range of possible therapeutic applications. Their similarity to nitrogen bases in DNA and RNA positions them as a significant subject of interest in medical research (Jubete et al., 2019).
Antimicrobial Activity
Pyrido[1,2-a]pyrimidine derivatives have shown promising results in antibacterial and antitumor activity studies. New series of these derivatives containing Schiff bases of certain amino acids have demonstrated good to moderate antibacterial activities against various strains (Alwan, Al Kaabi, & Hashim, 2014).
Multicomponent Synthesis
Green Chemistry Drive
The synthesis of pyrido[2,3-d]pyrimidines via multicomponent approaches is highlighted for its significance in green chemistry. These methods provide an efficient way to assemble biologically relevant moieties, underscoring the importance of pyrido[2,3-d]pyrimidines in medicinal chemistry due to their varied biological activities (Chaudhary, 2021).
Mecanismo De Acción
Target of Action
Pyrido[4,3-d]pyrimidine-5-carboxylic acid is a derivative of the pyrido[2,3-d]pyrimidines class of compounds . Compounds of this class are known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . They are particularly noteworthy for their role as tyrosine kinase inhibitors and cyclin-dependent kinase (CDK4) inhibitors .
Mode of Action
It is known that pyrido[2,3-d]pyrimidines, a related class of compounds, exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
It is known that pyrido[2,3-d]pyrimidines, a related class of compounds, are involved in the synthesis of tetrahydropteroic acid derivatives .
Pharmacokinetics
It is known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially impact the absorption, distribution, metabolism, and excretion (ADME) of this compound, thereby affecting its bioavailability.
Result of Action
It is known that pyrido[2,3-d]pyrimidines, a related class of compounds, exhibit strong cytotoxicity at 100 µm . This suggests that this compound could potentially have similar cytotoxic effects.
Action Environment
It is known that the synthesis of pyrido[2,3-d]pyrimidines involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperature . This suggests that the synthesis, and potentially the action, of this compound could be influenced by environmental factors such as temperature.
Safety and Hazards
Propiedades
IUPAC Name |
pyrido[4,3-d]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-8(13)7-5-3-9-4-11-6(5)1-2-10-7/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNLUQVWJLFABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=CN=CN=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

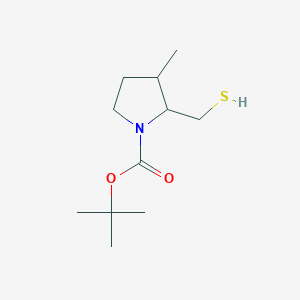
![2-(1H-benzo[d]imidazol-1-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2777421.png)
![2-(3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2777422.png)
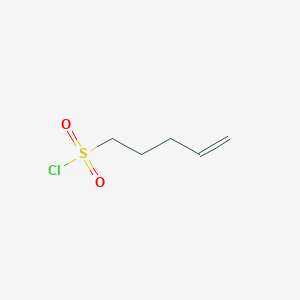

![2-(sec-butylthio)-1H-benzo[d]imidazole](/img/structure/B2777427.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2777429.png)
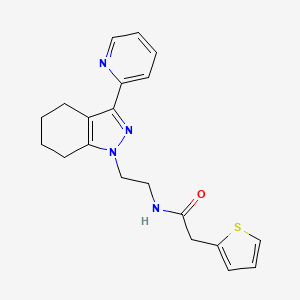
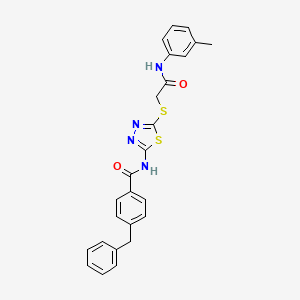
![7-Methyl-1H-thieno[3,4-d][1,3]oxazine-2,4-dione](/img/structure/B2777435.png)
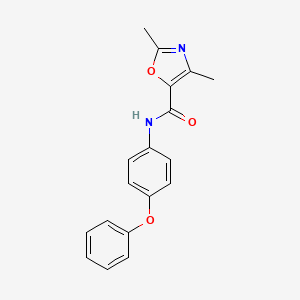
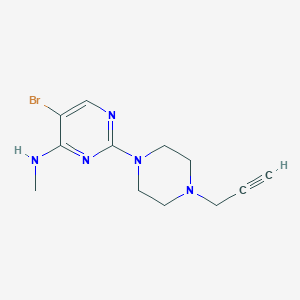
![1-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2777440.png)
![2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride](/img/structure/B2777442.png)